Perchloric acid--triazane--water (1/1/1)
Description
Perchloric acid (HClO₄) is a potent mineral acid with strong oxidizing and dehydrating properties, particularly when concentrated or heated . The compound "Perchloric Acid–Triazane–Water (1/1/1)" likely represents a ternary system comprising perchloric acid, triazane (H₂N–NH–NH₂), and water in a 1:1:1 molar ratio.
Triazane, a nitrogen-rich inorganic compound, may form a perchlorate salt when reacted with HClO₄, with water acting as a stabilizing component in the crystal lattice. Such complexes are typically synthesized under controlled conditions to avoid explosive decomposition, given the high reactivity of both perchloric acid and triazane. The water in the system may mitigate instability by forming hydrogen bonds or coordinating with the perchlorate ion .
Properties
CAS No. |
61017-17-2 |
|---|---|
Molecular Formula |
ClH8N3O5 |
Molecular Weight |
165.53 g/mol |
IUPAC Name |
perchloric acid;triazane;hydrate |
InChI |
InChI=1S/ClHO4.H5N3.H2O/c2-1(3,4)5;1-3-2;/h(H,2,3,4,5);3H,1-2H2;1H2 |
InChI Key |
SYCYMWWSZXOXHU-UHFFFAOYSA-N |
Canonical SMILES |
NNN.O.OCl(=O)(=O)=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of perchloric acid–triazane–water (1/1/1) involves the careful mixing of perchloric acid, triazane, and water in stoichiometric amounts. The reaction is typically carried out under controlled conditions to ensure the stability and purity of the final product. The process may involve the following steps:
Preparation of Perchloric Acid Solution: A concentrated solution of perchloric acid (70% w/w) is diluted to the desired concentration using distilled water.
Synthesis of Triazane: Triazane can be synthesized through various methods, including the reaction of hydrazine with nitrous acid.
Combining the Components: The perchloric acid solution is slowly added to the triazane solution with continuous stirring.
Industrial Production Methods
Industrial production of perchloric acid–triazane–water (1/1/1) may involve large-scale synthesis of the individual components followed by their combination in precise proportions. The process requires stringent safety measures due to the highly reactive nature of perchloric acid and triazane.
Chemical Reactions Analysis
Types of Reactions
Perchloric acid–triazane–water (1/1/1) undergoes various chemical reactions, including:
Reduction: Triazane can participate in reduction reactions, particularly in the presence of strong reducing agents.
Substitution: The compound can undergo substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation Reactions: Common reagents include hydrogen peroxide and potassium permanganate.
Reduction Reactions: Reducing agents such as sodium borohydride and lithium aluminum hydride are used under controlled conditions.
Substitution Reactions: Various nucleophiles and electrophiles can be used, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce carbon dioxide and water, while reduction reactions may yield amines and other nitrogen-containing compounds .
Scientific Research Applications
Perchloric acid-triazane-water complex refers to a system in which perchloric acid interacts with triazines and water at a 1:1:1 stoichiometric ratio. Triazines are heterocyclic compounds with three nitrogen atoms in a six-member ring. The interaction of perchloric acid and triazine results in a hydrated complex where each perchloric acid molecule is associated with one triazine molecule and one water molecule. This relationship leads to a network of intermolecular forces, mainly hydrogen bonding, which stabilizes the system through enhanced electrostatic attractions and van der Waals forces.
Potential Applications
- Pyrotechnics and Explosives Perchloric acid-triazane-water salt can be used in pyrotechnics and explosives.
- Modification of Polysaccharides Perchloric acid can be used to modify polysaccharides to achieve better bioactivity .
- Photosensitive Materials Perchloric acid derivatives have been studied for creating stable, photosensitive materials suitable for energetic applications, highlighting the acid's versatility in materials science .
- ** extraction and stabilization of biomarkers** Perchloric acid plays a role in the extraction and stabilization of biomarkers from biological samples, which is essential for the accurate diagnosis and treatment of stroke .
- Extraction and quantification of anticholinergic activity Perchloric acid is used to extract and quantify anticholinergic activity from serum samples, offering advancements in pharmacological studies .
- Catalysis: Graphite-supported perchloric acid can be used as a catalyst in chemical reactions, such as the synthesis of amidoalkylnaphthols .
- Water Sample Analysis: Perchloric acid is used in methods for the determination of triazine herbicides and their degradation products in water samples .
- Oxidation Process: Perchloric acid can be involved in oxidation processes. The triazine undergoes partial protonation, forming a cationic species stabilized by surrounding water molecules and the counteracting anionic perchlorate group.
Research Methods
Techniques such as NMR spectroscopy, IR spectroscopy, X-ray diffraction (XRD), and Density Functional Theory (DFT) simulations can provide detailed insights into structural arrangements and dynamic behaviors to investigate the interactions within perchloric acid-triazene-water complexes.
Perchlorate Remediation
Mechanism of Action
The mechanism of action of perchloric acid–triazane–water (1/1/1) involves the interaction of its components with various molecular targets. Perchloric acid acts as a strong acid and oxidizer, facilitating the breakdown of complex molecules. Triazane, on the other hand, can participate in redox reactions, contributing to the overall reactivity of the compound. The presence of water helps stabilize the compound and facilitates its interactions with other molecules .
Comparison with Similar Compounds
Comparison with Similar Compounds
Hydrazine Perchlorate (1:1)
- Structure : Hydrazine (N₂H₄) reacts with HClO₄ to form N₂H₅⁺ClO₄⁻ .
- Stability : Hydrazine perchlorate is highly shock-sensitive due to the combination of a reducing agent (hydrazine) and an oxidizer (perchlorate).
Ammonium Perchlorate (NH₄ClO₄)
- Structure : Ionic solid with NH₄⁺ and ClO₄⁻ ions.
- Stability : Relatively stable under dry conditions but decomposes explosively above 350°C. Widely used as a rocket propellant oxidizer .
- Safety : Less sensitive than hydrazine derivatives but requires strict storage protocols to avoid contamination with organics .
Hydroxylamine Perchlorate (NH₃OH⁺ClO₄⁻)
- Reactivity : Highly unstable; decomposes violently at elevated temperatures.
- Handling : Requires refrigeration and isolation from organic materials .
Magnesium Perchlorate Hexahydrate (Mg(ClO₄)₂·6H₂O)
Table 1: Comparative Properties of Perchlorate Salts
| Compound | Formula | Stability | Sensitivity | Key Applications |
|---|---|---|---|---|
| Perchloric Acid–Triazane–Water | HClO₄–H₆N₃–H₂O | Likely low | High (inferred) | Research/energetic materials (speculative) |
| Hydrazine Perchlorate | N₂H₅ClO₄ | Low | Extreme | Propellants |
| Ammonium Perchlorate | NH₄ClO₄ | Moderate | Moderate | Rocket fuels |
| Hydroxylamine Perchlorate | NH₃OHClO₄ | Very low | Extreme | Limited industrial use |
| Magnesium Perchlorate | Mg(ClO₄)₂·6H₂O | High (hydrated) | Low | Desiccants |
Q & A
Q. What role does the ternary system play in modifying reaction mechanisms compared to binary HClO₄–H₂O systems?
- Methodological Answer : Triazane may stabilize transition states via hydrogen bonding. Use computational modeling (DFT) to compare activation energies for HClO₄–H₂O vs. ternary systems. Experimentally, track deuterium kinetic isotope effects (DKIE) in D₂O-based reactions to identify proton-transfer steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
